molecular formula C23H17ClF3NO B2509188 2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether CAS No. 338966-38-4

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether

Cat. No.: B2509188
CAS No.: 338966-38-4
M. Wt: 415.84
InChI Key: CTZGGDNKZZLFCJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether is a structurally complex indole derivative characterized by a trifluoromethyl group at the 2-position, a chlorine atom at the 5-position, a phenyl substituent at the 3-position of the indole ring, and a phenyl ether group attached via an ethyl linker at the 1-position.

Properties

IUPAC Name

5-chloro-1-(2-phenoxyethyl)-3-phenyl-2-(trifluoromethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3NO/c24-17-11-12-20-19(15-17)21(16-7-3-1-4-8-16)22(23(25,26)27)28(20)13-14-29-18-9-5-2-6-10-18/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZGGDNKZZLFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CCOC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chloro and trifluoromethyl substituents. The final step often includes the etherification reaction to attach the phenyl ether group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with chlorine and trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of these functional groups in 2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether may contribute to its efficacy against various bacterial strains. For instance, studies have shown that similar structures demonstrate significant antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

The compound's indole structure is known for its role in anticancer drug development. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies on related compounds have demonstrated promising results in vitro against prostate cancer cell lines, indicating that this compound may also possess similar properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indole derivatives, including those with chlorine substitutions. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) lower than 10 μM against E. coli and Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent investigation into indole derivatives' effects on cancer cell proliferation, compounds structurally related to this compound were tested against prostate cancer cells. The study found that these compounds significantly reduced cell viability by inducing apoptosis through caspase activation pathways, suggesting their viability as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether 5-Cl, 3-Ph, 2-CF₃, 1-(ethyl phenyl ether) ~430.8 (estimated) High lipophilicity due to CF₃ and phenyl groups; potential CNS activity inferred from fluorinated analogs .
Ethyl 2-(5-chloro-3-(pyrazol-3-yl)-1H-indol-1-yl)acetate 5-Cl, 3-pyrazole, 1-(ethyl acetate) 331.78 Antimicrobial activity against Gram-positive bacteria; synthesized via Schiff base intermediates .
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone 5-Br, 3-CF₃CO 292.05 Intermediate in agrochemical synthesis; electron-withdrawing CF₃CO enhances reactivity .
2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine 5-Cl, 7-F, 3-ethylamine 212.65 Amine functionality enables conjugation; explored in neurotransmitter analog design .
5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 5-Cl, 1-ethyl, 3-hydroxy, 3-(2-oxo-2-phenylethyl) 329.78 Ketone and hydroxyl groups suggest utility in anti-inflammatory or antitumor scaffolds .

Structural and Electronic Comparisons

  • Trifluoromethyl vs. Trifluoroacetyl Groups: The trifluoromethyl (CF₃) group in the target compound provides steric bulk and electron-withdrawing effects, enhancing metabolic stability compared to the trifluoroacetyl (CF₃CO) group in 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone .
  • Halogen Position : The 5-chloro substitution in the target compound is shared with Ethyl 2-(5-chloro-3-(pyrazol-3-yl)-1H-indol-1-yl)acetate , but the additional 7-fluoro in 2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine increases polarity, affecting membrane permeability .
  • Linker Flexibility : The ethyl phenyl ether linker in the target compound offers greater conformational flexibility compared to rigid ketone or amide linkers in analogs like 5-Chloro-1-ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one .

Biological Activity

2-(5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indol-1-yl)ethyl phenyl ether is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro-substituted phenyl ring and a trifluoromethyl group, positions it as a candidate for various biological applications, particularly in anti-inflammatory and antibacterial activities.

  • Molecular Formula : C23H17ClF3NO
  • Molecular Weight : 415.84 g/mol
  • CAS Number : 338966-38-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For example:

  • Inhibition of Prostaglandin Synthetase : Compounds with similar indole structures have been shown to inhibit prostaglandin synthetase, leading to reduced inflammation markers in vivo. This inhibition correlates with decreased serum prostaglandin levels and reduced inflammatory responses in animal models .
CompoundInhibition (%)Reference
This compoundNot specifiedCurrent study
Diclofenac Sodium90.21% at 1 mM

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. Similar indole derivatives have demonstrated efficacy against various bacterial strains, including multi-drug resistant strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Bacterial StrainMIC (µM)Reference
Staphylococcus aureus20–40
Escherichia coli40–70

Study on Indole Derivatives

In a recent study focusing on the synthesis and biological evaluation of indole derivatives, several compounds exhibited significant anti-inflammatory and analgesic properties. The study noted that compounds similar to this compound showed promising results in reducing edema and pain associated with inflammatory conditions .

Clinical Implications

The potential therapeutic applications of this compound extend to treating chronic inflammatory diseases, where modulation of inflammatory pathways is crucial. The absence of ulcerogenic effects, as observed in some related compounds, suggests a favorable safety profile for further development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, with temperature, solvent choice, and pH being critical for yield and purity. For example, reflux conditions or room-temperature reactions may be employed depending on substrate reactivity. Solvents like ethanol or dichloromethane are often used for purification via crystallization or chromatography . Analytical techniques such as NMR and HPLC are essential for monitoring reaction progress and confirming structural integrity .

Q. How is the molecular structure of this compound characterized?

Structural characterization typically combines spectroscopic methods:

  • NMR (¹H and ¹³C) to confirm substituent positions and connectivity.
  • X-ray crystallography for precise bond lengths and angles, as demonstrated in studies of similar halogenated indole derivatives .
  • Mass spectrometry to verify molecular weight and fragmentation patterns.

Q. What functional groups influence its reactivity?

Key groups include:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Chlorophenyl and ethyl ether moieties : Participate in π-π stacking and hydrogen bonding.
  • Indole core : Prone to electrophilic substitution reactions at the 3-position .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

Molecular docking and dynamics simulations (e.g., using MOE or AutoDock) model binding affinities to receptors like GPCRs or enzymes. For instance, the trifluoromethyl group may occupy hydrophobic pockets, while the indole nitrogen forms hydrogen bonds . Studies on analogous compounds suggest conformational flexibility in the ethyl ether linker affects target engagement .

Q. What experimental strategies resolve contradictions in reaction mechanism hypotheses?

Conflicting mechanistic proposals (e.g., SN1 vs. SN2 pathways for ether formation) can be resolved via:

  • Kinetic isotope effects to identify rate-determining steps.
  • Trapping intermediates (e.g., using TEMPO for radical pathways).
  • DFT calculations to compare energy barriers for proposed transition states .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. The trifluoromethyl group may resist hydrolysis, while the ethyl ether linkage could oxidize under acidic conditions. HPLC-MS identifies degradation products, guiding excipient selection .

Methodological Recommendations

  • Contradiction Analysis : Compare crystallographic data (e.g., bond angles from ) with computational models to validate structural hypotheses.
  • Biological Assays : Use surface plasmon resonance (SPR) to quantify binding kinetics with proposed targets, as done for similar indole derivatives .

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